molecular formula C18H16O8 B013028 Eupatin CAS No. 19587-65-6

Eupatin

Cat. No. B013028
CAS RN: 19587-65-6
M. Wt: 360.3 g/mol
InChI Key: ZZEQOHMDRQUMMH-UHFFFAOYSA-N
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Description

Eupatin is a natural product that is derived from the plant Eupatorium patens. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In recent years, there has been growing interest in the scientific community in the potential applications of Eupatin in various fields.

Scientific Research Applications

1. Role in Patient Education and Medicine Development

The European Patients’ Academy (EUPATI) focuses on educating patients to involve them more effectively in the research and development process of new medicines. This initiative enhances the capacity of patients to participate actively in areas such as drug discovery, clinical trials, and health technology assessment, contributing to the development of more patient-centered medicines and health policies (O'Neill, Mitchell, & Twycross, 2016).

2. Medicinal Properties in Various Plant Species

Eupatin, identified in plants like Brickellia californica, exhibits notable medicinal properties. It's found in various forms such as eupatin 3-SO3 Ca1/2, contributing to the plant's pharmacological potential (Mues, Timmermann, Ohno, & Mabry, 1979).

3. Neuroprotective Effects in Alzheimer's Disease

Eupatin demonstrates neuroprotective effects, potentially suitable for Alzheimer's disease treatment. It inhibits neuroinflammation and tau phosphorylation, a key factor in neurodegeneration. This inhibition is achieved through targeting glycogen synthase kinase 3β (GSK3β), suggesting eupatin's role in managing neurodegenerative conditions (Chou, Hsu, Lin, & Yang, 2020).

4. Anti-Inflammatory and Anti-Allergic Properties

Eupatin suppresses allergic inflammation effectively. In studies involving human mast cells and anaphylactic shock models, it inhibited the expression and production of pro-inflammatory cytokines and blocked nuclear factor kappa B activation. These properties indicate eupatin's potential in treating allergic diseases (Song et al., 2017).

5. Impact on Inflammatory Mediators in Macrophages

In macrophages, eupatin demonstrated a suppressive effect on the expression of inflammatory mediators induced by lipopolysaccharides. It modulates the nuclear factor (NF)-κB signaling pathway, indicating its role in managing inflammation-related conditions (Choi et al., 2011).

6. Chondroprotective and Antinociceptive Effects in Osteoarthritis

Eupatilin exhibits chondroprotective properties and reduces pain in osteoarthritis models. It attenuates oxidative damage and catabolic activity in chondrocytes, suggesting its potential as a therapeutic option for osteoarthritis treatment (Jeong et al., 2015).

7. Antidiabetic Properties

Eupatilin has been shown to improve hepatic and plasma glucose metabolism and increase insulin secretion in type 2 diabetic models. This suggests its role as an antidiabetic component in medicinal plants like Artemisia species (Kang et al., 2008).

8. Inhibitory Effects on Tumor Invasion

Eupatilin inhibits the growth and invasion of cancer cells, like those in gastric cancer. It modulates several pathways, including NF-κB, to reduce the metastatic potential of cancer cells, highlighting its anti-tumoral properties (Park et al., 2013).

9. Cardioprotective Effects

In studies involving cardiomyocytes, eupatilin showed cardioprotective effects against hypoxia/reoxygenation injury. It activates the Akt/GSK-3β signaling pathway, reducing oxidative stress and apoptosis, indicating its potential in treating myocardial injury (Qiao, Xu, & Yang, 2016).

properties

CAS RN

19587-65-6

Product Name

Eupatin

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3

InChI Key

ZZEQOHMDRQUMMH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O

Other CAS RN

19587-65-6

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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